6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
CAS No.: 1160248-88-3
Cat. No.: VC2813901
Molecular Formula: C10H11ClOS
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160248-88-3 |
---|---|
Molecular Formula | C10H11ClOS |
Molecular Weight | 214.71 g/mol |
IUPAC Name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride |
Standard InChI | InChI=1S/C10H11ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3 |
Standard InChI Key | RUZYUHUCGVUZGR-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC=C2C(=O)Cl |
Canonical SMILES | CC1CCC2=C(C1)SC=C2C(=O)Cl |
Introduction
Identification and Basic Properties
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is a heterocyclic organic compound with significant importance in chemical research and synthesis. This section provides essential identification parameters and fundamental properties of the compound.
Identification Parameters
The compound is uniquely identified through several standardized parameters, as detailed in Table 1:
Parameter | Value |
---|---|
CAS Registry Number | 1160248-88-3 |
Molecular Formula | C₁₀H₁₁ClOS |
Molecular Weight | 214.71 g/mol |
IUPAC Name | 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride |
InChI | InChI=1S/C10H11ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3 |
InChI Key | RUZYUHUCGVUZGR-UHFFFAOYSA-N |
SMILES Notation | O=C(Cl)C1=CSC2=C1CCC(C)C2 |
The compound is also known by several synonyms in the chemical literature, including 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl chloride, Benzo[b]thiophene-3-carbonyl chloride, 4,5,6,7-tetrahydro-6-methyl-, and 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride .
Physical Properties
The physical properties of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride have been characterized through both experimental and computational methods. Key physical properties are summarized in Table 2:
Property | Value | Method |
---|---|---|
Physical State | Solid | - |
Boiling Point | 326.1 ± 42.0 °C | Predicted |
Density | 1.247 ± 0.06 g/cm³ | Predicted |
Hazard Class | IRRITANT | - |
These physical properties indicate a relatively stable compound with a high boiling point, typical of compounds with similar molecular weights and functional groups .
Chemical Structure and Reactivity
Understanding the structure-reactivity relationship of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is essential for predicting its behavior in chemical transformations and for designing effective synthesis routes.
Structural Features
The molecule consists of several key structural components:
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A partially hydrogenated benzothiophene core (4,5,6,7-tetrahydrobenzo[b]thiophene)
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A methyl substituent at the 6-position of the tetrahydrobenzene ring
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A carbonyl chloride (acid chloride) functional group at the 3-position of the thiophene ring
The structure represents a fascinating example of a heterocyclic compound containing both sulfur (in the thiophene ring) and chlorine (in the acid chloride group) .
Reactivity Profile
The reactivity of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is primarily governed by the acid chloride group, which is highly reactive toward nucleophiles. Several reaction pathways are particularly important:
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Nucleophilic acyl substitution: The carbonyl chloride group readily undergoes reactions with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
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Friedel-Crafts acylation: The compound can serve as an acylating agent in Friedel-Crafts reactions with aromatic compounds, generating ketones.
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Reduction reactions: The carbonyl group can be selectively reduced to provide corresponding aldehydes or alcohols, depending on the reducing agent employed.
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Coupling reactions: The compound can participate in various coupling reactions, serving as a valuable building block for more complex molecular structures .
Applications and Research Significance
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride serves important roles in chemical research and synthesis, with various applications across different domains.
Synthetic Applications
The compound functions primarily as a valuable intermediate in organic synthesis, with the following key applications:
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Building block for pharmaceutical compounds: The compound can serve as a precursor in the synthesis of drug candidates, particularly those containing benzothiophene motifs.
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Synthesis of functionalized benzothiophenes: The compound provides a convenient route to introduce various functional groups via transformation of the reactive acid chloride moiety.
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Preparation of heterocyclic compounds: The compound facilitates the synthesis of complex heterocyclic systems containing the benzothiophene core .
Research Context
In the broader research context, compounds containing the benzothiophene scaffold have garnered significant attention due to their wide-ranging biological activities. Related benzothiophene derivatives have shown properties including:
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Anthelmintic activity
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Cytotoxic effects against cancer cell lines
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Anti-inflammatory properties
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Antimicrobial activities
These biological activities highlight the importance of compounds like 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride as synthetic intermediates in medicinal chemistry research .
Specification | Value |
---|---|
Purity | Minimum 95% |
Form | Solid |
Packaging | Various sizes (typically 500 mg to 10 g) |
Storage Requirements | Store in cool, dry conditions |
It should be noted that some suppliers have discontinued this product, suggesting potential challenges in its synthesis or limited commercial demand .
Analytical Characterization
Proper characterization of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is essential for confirming its structure and purity, particularly in research and synthetic applications.
Spectroscopic Analysis
Spectroscopic techniques are vital for structural confirmation and purity assessment of the compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal characteristic signals for the methyl group, the thiophene proton, and the partially saturated cyclohexane ring protons.
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Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the carbonyl group (typically around 1760-1780 cm⁻¹ for acid chlorides) and C-S stretching vibrations from the thiophene ring.
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Mass Spectrometry: Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure .
Future Research Directions
The continued study of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride and related compounds presents several promising research avenues.
Medicinal Chemistry Applications
Future research might explore:
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Utilization of the compound in designing novel pharmaceutical agents, particularly those targeting diseases where benzothiophene-containing compounds have shown promise.
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Structure-activity relationship studies involving derivatives of the compound to optimize biological activity and pharmacokinetic properties.
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Development of targeted drug delivery systems incorporating benzothiophene-based scaffolds .
Synthetic Methodology Development
Potential areas for synthetic methodology research include:
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Development of more efficient and environmentally friendly synthesis routes for the compound.
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Exploration of new transformation pathways for the acid chloride functionality to access diverse chemical space.
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Investigation of catalytic methods to enable selective functionalization of the tetrahydrobenzene ring .
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